Ácido 2-Ciano-4-metoxifenilborónico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

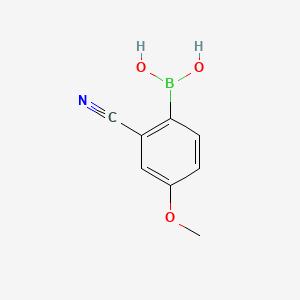

2-Cyano-4-methoxyphenylboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a cyano group (-CN) and a methoxy group (-OCH3) attached to a phenyl ring, along with a boronic acid functional group (-B(OH)2). The unique combination of these functional groups makes it a versatile reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Aplicaciones Científicas De Investigación

2-Cyano-4-methoxyphenylboronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.

Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mecanismo De Acción

Target of Action

The primary target of 2-Cyano-4-methoxyphenylboronic Acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond . In the transmetalation step, the 2-Cyano-4-methoxyphenylboronic Acid, which is a nucleophilic organoboron reagent, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by 2-Cyano-4-methoxyphenylboronic Acid . This reaction allows for the formation of carbon–carbon bonds, which are fundamental in organic synthesis .

Pharmacokinetics

Its success in the suzuki–miyaura coupling reaction is attributed to its stability, ease of preparation, and environmentally benign nature . These properties likely contribute to its bioavailability.

Result of Action

The result of the action of 2-Cyano-4-methoxyphenylboronic Acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is crucial in the synthesis of various organic compounds .

Action Environment

The action of 2-Cyano-4-methoxyphenylboronic Acid is influenced by the reaction conditions of the Suzuki–Miyaura coupling . This reaction is known for its mild and functional group tolerant conditions . Additionally, the compound should be stored in a refrigerator to maintain its stability .

Análisis Bioquímico

Biochemical Properties

2-Cyano-4-methoxyphenylboronic Acid is involved in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It interacts with various biomolecules, including enzymes and proteins, in these reactions . The nature of these interactions is largely dependent on the specific biochemical reaction in which the compound is involved .

Molecular Mechanism

The molecular mechanism of action of 2-Cyano-4-methoxyphenylboronic Acid involves its role in the Suzuki–Miyaura coupling . In this reaction, the compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-methoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-cyano-4-methoxyphenyl bromide using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) under an inert atmosphere .

Industrial Production Methods

Industrial production of 2-Cyano-4-methoxyphenylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions

2-Cyano-4-methoxyphenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids.

Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate.

Substitution: The cyano and methoxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

Bases: Potassium carbonate (K2CO3), Sodium hydroxide (NaOH)

Solvents: Tetrahydrofuran (THF), Dimethylformamide (DMF)

Major Products

Biaryls: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Comparación Con Compuestos Similares

Similar Compounds

4-Methoxyphenylboronic Acid: Lacks the cyano group, making it less versatile in certain reactions.

4-Cyanophenylboronic Acid: Lacks the methoxy group, which can affect its reactivity and solubility.

Phenylboronic Acid: The simplest boronic acid, used widely in organic synthesis but lacks the additional functional groups that provide versatility.

Uniqueness

2-Cyano-4-methoxyphenylboronic acid is unique due to the presence of both cyano and methoxy groups, which enhance its reactivity and allow for a broader range of chemical transformations. This makes it a valuable reagent in the synthesis of complex organic molecules and advanced materials.

Actividad Biológica

2-Cyano-4-methoxyphenylboronic acid (CMPBA) is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a cyano group and a methoxy group attached to a phenyl ring. The biological activity of CMPBA has been explored in various contexts, including its anticancer, antioxidant, and enzyme inhibition properties. This article aims to provide a comprehensive overview of the biological activity of CMPBA, supported by data tables, case studies, and relevant research findings.

Structure and Composition

- Molecular Formula: C10H10BNO2

- Molecular Weight: 195.00 g/mol

- CAS Number: 1233968-22-3

Physical Properties

| Property | Value |

|---|---|

| Density | 1.2 g/cm³ |

| Melting Point | 204-206 °C |

| Boiling Point | 306.8 °C |

| Flash Point | 139.3 °C |

Anticancer Activity

CMPBA has shown promising results in anticancer studies. A study evaluating its cytotoxic effects on various cancer cell lines revealed that CMPBA exhibited significant activity against the MCF-7 breast cancer cell line with an IC50 value of approximately 18.76 µg/mL . This suggests that CMPBA may interfere with cancer cell proliferation and could be a candidate for further development as an anticancer agent.

Antioxidant Activity

The antioxidant potential of CMPBA was assessed using several assays, including DPPH free radical scavenging and CUPRAC methods. The compound demonstrated strong antioxidant activity with an IC50 of 0.14 µg/mL in the DPPH assay, indicating its effectiveness in scavenging free radicals . This property is particularly valuable in preventing oxidative stress-related diseases.

Enzyme Inhibition

CMPBA has been investigated for its enzyme inhibition capabilities:

- Acetylcholinesterase (AChE): Moderate inhibition with an IC50 of 115.63 µg/mL.

- Butyrylcholinesterase (BChE): High inhibition with an IC50 of 3.12 µg/mL.

- Antiurease Activity: Strong inhibition with an IC50 of 1.10 µg/mL.

- Antityrosinase Activity: Moderate inhibition with an IC50 of 11.52 µg/mL .

These results indicate that CMPBA may have potential applications in treating conditions related to cholinergic dysfunctions and hyperpigmentation disorders.

Antibacterial Activity

CMPBA's antibacterial properties were evaluated against common pathogens such as Escherichia coli. The compound exhibited effective antibacterial activity at concentrations as low as 6.50 mg/mL, suggesting potential applications in antimicrobial formulations .

Study on Phenyl Boronic Acid Derivatives

A study synthesized various phenyl boronic acid derivatives, including CMPBA, and assessed their biological activities. The findings indicated that the synthesized compounds exhibited higher biological activity than their parent compounds (e.g., quercetin), highlighting the significance of structural modifications in enhancing bioactivity .

Mechanistic Insights

The mechanism of action for CMPBA involves its interaction with specific molecular targets, potentially modulating pathways associated with cancer cell growth and oxidative stress responses. The presence of the cyano group may enhance its binding affinity to target proteins, thereby influencing biological outcomes.

Propiedades

IUPAC Name |

(2-cyano-4-methoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO3/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-4,11-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCUBWKIKPSBPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC)C#N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.